4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.72. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Diseases
Research on neurodegenerative diseases such as Parkinson's Disease (PD) has benefited from the study of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. This compound is closely related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that can induce parkinsonism in humans and animal models. Studies have focused on understanding the mechanisms of MPTP-induced neurotoxicity, exploring the role of excitatory amino acids, and investigating neuroprotective strategies against MPTP-induced dopaminergic neurodegeneration. For instance, research has highlighted the role of excitotoxicity in the mechanism of action of MPTP and discussed species differences in susceptibility to MPTP-induced parkinsonism, providing insights into the disease's pathology and potential therapeutic targets (Fornai et al., 1997).
Environmental Toxicology
The study of environmental estrogens, such as Methoxychlor, which is metabolized into compounds that exhibit estrogenic activity, has also involved research into similar compounds. While not directly related to this compound, these studies contribute to the broader understanding of how environmental contaminants can impact human health by interfering with hormonal systems. Methoxychlor and its metabolites have been shown to have adverse effects on fertility, early pregnancy, and developmental outcomes (Cummings, 1997).
Neurotoxicity and Neuroprotection
Investigations into the neuroprotective surgical strategies in Parkinson's Disease have considered the effects of neurotoxins like MPTP, closely related to this compound. These studies aim to understand how surgical interventions, such as deep brain stimulation or neurotrophic factor administration, can offer neuroprotection or restore function in the degenerative nigrostriatal system. The research underscores the complexity of translating successful preclinical interventions into clinical therapies and highlights the need for careful planning of preclinical studies to identify both benefits and potential adverse effects (Torres et al., 2017).
Mechanism of Action
Target of Action
The compound 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is structurally similar to Tramadol , a centrally acting synthetic opioid analgesic . It is likely that this compound also targets the μ-opioid receptors (μORs) in the central nervous system . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
Based on its structural similarity to tramadol, it is plausible that it binds to the μ-opioid receptors, leading to an inhibition of the reuptake of norepinephrine and serotonin . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .
Biochemical Pathways
The compound likely affects the opioidergic pathway, which is involved in pain perception and analgesia . By binding to the μ-opioid receptors, it may inhibit the release of GABA, a neurotransmitter that inhibits the release of norepinephrine and serotonin. This would result in an increase in the levels of these neurotransmitters, enhancing their effects .
Pharmacokinetics
Based on its structural similarity to tramadol, it is likely that it has similar adme (absorption, distribution, metabolism, and excretion) properties . Tramadol is rapidly absorbed after oral administration, with peak plasma concentrations reached within two hours . It is metabolized in the liver and excreted primarily in the urine .
Result of Action
The binding of this compound to the μ-opioid receptors and the subsequent increase in the levels of norepinephrine and serotonin can result in analgesia, or pain relief . Like other opioids, it may also produce side effects such as dizziness, somnolence, nausea, constipation, sweating, and pruritus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect its stability and action .
Safety and Hazards
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-5,9,13H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPHGSWHUVIAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.